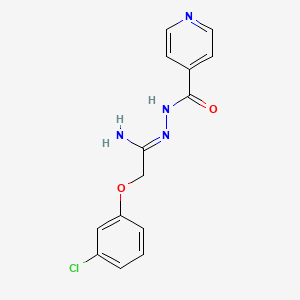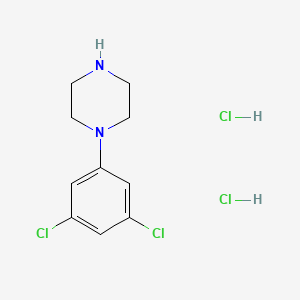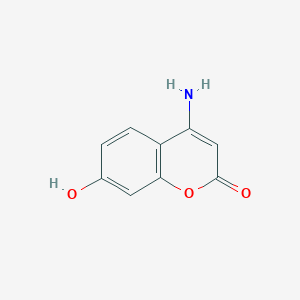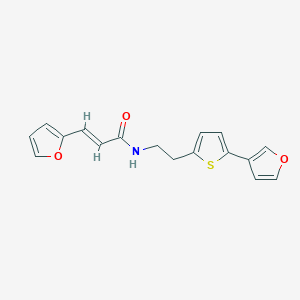![molecular formula C15H15NOS B2555473 N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide CAS No. 320424-04-2](/img/structure/B2555473.png)
N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” is a synthetic compound . It belongs to the family of carbocyanine dyes. The molecular formula of this compound is C15H15NOS, and it has a molecular weight of 257.35 .
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, involves various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide” includes a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives include condensation reactions, heterocyclization of various substrates, and other significant synthetic methods .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including our compound of interest, have captured the interest of medicinal chemists due to their potential as biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . For instance, suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework. Additionally, articaine, a voltage-gated sodium channel blocker and dental anesthetic, features a 2,3,4-trisubstituted thiophene structure .
Organic Semiconductors and Electronics
Thiophene derivatives play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The thiophene ring system enhances the performance of these materials, making them valuable for next-generation electronic devices .
Corrosion Inhibition
Thiophene derivatives find applications in industrial chemistry and material science as corrosion inhibitors. Their ability to protect metals from corrosion makes them relevant in various sectors, including coatings, pipelines, and infrastructure .
Ionic Liquids in Organic Synthesis
Researchers have explored N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide as a potential building block in ionic liquids (ILs). ILs serve as green alternatives to traditional solvents in organic synthesis. Computational studies evaluate the stability of this compound through binding energy calculations .
Neurotropic Drug Discovery
The exploration of heterocyclic compounds, including thiophenes, is pivotal in medicinal chemistry. Researchers investigate derivatives of thiophenes for neurotropic properties. These compounds may hold promise as novel drugs for neurological disorders .
Other Applications
Beyond the mentioned fields, thiophene derivatives continue to inspire research in diverse areas, including materials science, catalysis, and bioorganic chemistry. Their versatile properties make them intriguing subjects for further investigation .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-16(2)15(17)13-9-11-8-7-10-5-3-4-6-12(10)14(11)18-13/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOXPWPYKVVRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C3=CC=CC=C3CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

![N-[3-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2555394.png)
![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)



![N-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2555403.png)


![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2555408.png)
![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-methylphenylboronic Acid Pinacol Ester](/img/structure/B2555412.png)